8-Cl-ATP
Overview
Description
8-Cl-ATP, also known as 8-Chloroadenosine-5’-triphosphate, is a corresponding triphosphate form used for research on 8-chloro cAMP and 8-Cl-adenosine . It has a molecular formula of C10H15ClN5O13P3 and a molecular weight of 541.6 .
Synthesis Analysis
8-Cl-ATP is generated from 8-Cl-Adenosine extracellularly via the enzymatic actions of serum PDE and 5’-nucleotidase . The intracellular conversion of 8-Cl-Adenosine into 8-Cl-AMP and subsequent phosphorylation results in the cytotoxic metabolite, 8-Cl-ATP .Molecular Structure Analysis
The structure of ATP consists of an adenine attached by the 9-nitrogen atom to the 1′ carbon atom of a sugar (ribose), which in turn is attached at the 5’ carbon atom of the sugar to a triphosphate group . In 8-Cl-ATP, the hydrogen in position 8 of the nucleobase is replaced by chlorine .Chemical Reactions Analysis
The hydrolysis of ATP is a key reaction in cellular processes, where ATP is converted to either adenosine diphosphate (ADP) or to adenosine monophosphate (AMP) . The hydrolysis of ATP by ATPases is a conserved biochemical activity found in all life forms .Physical And Chemical Properties Analysis
ATP is a nucleotide that provides energy to drive many processes in living cells . The hydrolysis reactions that liberate one or more of ATP’s phosphates are exergonic . ATP can exist in compact and extended conformations in solution .Scientific Research Applications
Role in Cancer Treatment and Cellular Impact : 8-Cl-Ado and its derivative 8-Cl-ATP exhibit potential in cancer treatment. They inhibit RNA synthesis, leading to apoptosis in multiple myeloma cells. This is due to the selective incorporation of 8-Cl-ATP in mRNA, resulting in transcriptional chain termination (Stellrecht et al., 2003). Another study found that 8-Cl-ATP, formed from 8-Cl-cAMP, is the major cytotoxic metabolite in multiple myeloma cells, inhibiting RNA synthesis without affecting DNA synthesis (Gandhi et al., 2001).
Genomic Pathways and Neuroblastoma Cells : A study on human neuroblastoma cells revealed that 8-Cl-cAMP and 8-Cl-adenosine alter the expression of around 100 cDNAs, affecting genes involved in differentiation, development, immune response, proliferation, and transformation. This indicates distinct genomic pathways used by these drugs (Park et al., 2002).
Clinical Applications in Hematological Malignancies : 8-Cl-Ado has shown preclinical activity against solid tumors and hematologic malignancies, with a novel mechanism of action focused on RNA- and ATP-directed mechanisms. This makes it a promising therapeutic approach for acute myeloid leukemia (Buettner et al., 2015).
Photoaffinity Labeling in Bacterial ATPase : 8-Azido-adenosine 5'-triphosphate, a related compound, is effective as a photoaffinity label for F1 ATPase from Micrococcus luteus, indicating its potential in studying enzyme-substrate interactions (Scheurich et al., 1978).
Synthesis and Isotope Studies : Studies have also focused on the synthesis of adenosine triphosphates like 8-Cl-ATP and their isotopes, important for understanding their structural and functional properties in various biochemical processes (Lowe & Sproat, 1981).
Future Directions
Research suggests that LKB1-deficient tumor cells are selectively sensitive to 8-Cl-ATP, and therapeutic approaches targeting vulnerable energy stores combined with signaling pathway inhibitors merit further investigation . Another study suggests that the combination of VEN and 8-Cl-Ado synergistically inhibited in vitro growth of AML cells .
properties
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFUJGGPLKGBNZ-ZVQJTLEUSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN5Na4O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cl-ATP |
Citations
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